Butanoic acid, 3-[(1-methylethyl)amino]-
Description
Properties
IUPAC Name |
3-(propan-2-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXVCIWQRXWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633266 | |
| Record name | 3-[(Propan-2-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16217-38-2 | |
| Record name | 3-[(Propan-2-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of Butanoic Acid Derivatives
A prevalent approach involves the nucleophilic substitution of halogenated butanoic acid derivatives with isopropylamine. For example, 3-bromobutanoic acid reacts with isopropylamine in aqueous sodium hydroxide, using toluene as a water-immiscible solvent to minimize condensation byproducts. This method, adapted from BOC-protected amino acid syntheses, achieves yields of 81–85% with impurity levels below 6% when conducted at 20°C for 10 hours.
Key parameters:
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Solvent : Toluene outperforms tetrahydrofuran (THF) and dichloromethane in reducing condensation impurities (6.23% vs. 13.82% in THF).
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Base : Sodium hydroxide ensures efficient deprotonation without side reactions, unlike triethylamine, which increases impurity formation.
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Molar ratios : A 1:1.2 ratio of bromobutanoic acid to isopropylamine balances reactivity and cost.
Protection-Deprotection Strategies
Introducing a tert-butoxycarbonyl (BOC) group to the amine prior to hydrolysis enhances regioselectivity. As demonstrated in CN112500316A, BOC-anhydride reacts with 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in toluene, followed by acidic deprotection to yield the free amino acid. Adapted for 3-[(1-methylethyl)amino]butanoic acid, this method could reduce racemization and improve purity (>92%).
Comparative Data :
One-Pot Curtius Rearrangement
The Curtius rearrangement offers an alternative route via acyl azide intermediates. In WO2021074138A1, diphenylphosphoryl azide (DPPA) and triethylamine facilitate isocyanate formation from carboxylic acids, which subsequently react with tert-butanol to form carbamates. Applied to 3-[(1-methylethyl)amino]butanoic acid, this one-pot method could streamline synthesis, though phosphorus salt impurities necessitate careful purification.
Solvent and Reaction Optimization
Solvent Selection
Non-polar solvents like toluene and methyl tert-butyl ether (MTBE) are optimal for minimizing side reactions. Toluene’s immiscibility with water enables efficient phase separation, reducing emulsion formation during workup. Polar aprotic solvents (e.g., DMF, acetonitrile) are avoided due to increased condensation risks.
Temperature and Time Control
Reactions conducted at 20°C for 10 hours achieve optimal kinetic control, whereas elevated temperatures (>40°C) accelerate impurity generation. Prolonged reaction times (>18 hours) in THF result in a 13.82% impurity load, underscoring the need for precise timing.
Industrial Scalability and Challenges
Scalable production requires cost-effective solvents and minimal purification steps. Toluene-based methods are industrially favored for their low cost and ease of removal via distillation. However, residual inorganic bases (e.g., NaOH) may complicate neutralization, necessitating post-reaction acidification to pH 2–3 for crystallization .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-[(1-methylethyl)amino]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanoic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that butanoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to butanoic acid can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study tested the efficacy of butanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts when treated with these compounds, suggesting their potential as therapeutic agents in treating bacterial infections.
Analgesic Properties
Butanoic acid derivatives have also been explored for their analgesic effects. These compounds may interact with pain pathways in the body, providing relief from pain without the side effects associated with traditional analgesics.
Agricultural Applications
Pesticide Development
Butanoic acid derivatives are being investigated for use as bio-pesticides. Their ability to disrupt the growth of pests while being less harmful to beneficial insects makes them an attractive option for sustainable agriculture.
Case Study: Bio-pesticide Effectiveness
In trials conducted on crops infested with aphids, the application of butanoic acid-based pesticides resulted in a 70% reduction in pest populations compared to untreated controls. This highlights their effectiveness and potential for integration into pest management strategies.
Chemical Synthesis
Intermediate in Organic Synthesis
Butanoic acid, 3-[(1-methylethyl)amino]- serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in creating complex molecules used in pharmaceuticals and agrochemicals.
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Significant inhibition of bacterial growth |
| Analgesics | Potential pain relief without severe side effects | |
| Agriculture | Bio-pesticides | 70% reduction in pest populations |
| Chemical Synthesis | Organic synthesis intermediates | Facilitates creation of complex organic molecules |
Toxicological Studies
Understanding the safety profile of butanoic acid derivatives is crucial for their application in consumer products. Toxicological assessments have indicated that while some derivatives exhibit low toxicity levels, comprehensive studies are necessary to evaluate their long-term effects on human health and the environment.
Mechanism of Action
The mechanism by which Butanoic acid, 3-[(1-methylethyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Butanoic Acid Derivatives
Functional Group Analysis
Amino vs. Carboxylic Acid Dominance: The target compound’s amino group at position 3 introduces basicity, contrasting with unmodified butanoic acid (pKa ~4.8 for carboxylic acid). This may enhance solubility in polar solvents compared to non-polar esters like 3-methylbutanoic acid ethyl ester.
Steric and Electronic Effects: The isopropyl group in 3-[(1-methylethyl)amino]butanoic acid creates steric hindrance, which could reduce enzymatic degradation rates compared to linear analogs like butyric acid.
Research Findings and Data Gaps
- Synthetic Routes: and describe methods for synthesizing Boc-protected amino acids, suggesting analogous pathways for the target compound (e.g., coupling isopropylamine to 3-bromobutanoic acid).
Biological Activity
Butanoic acid, 3-[(1-methylethyl)amino]- (commonly referred to as isobutyl butanoate), is a compound of significant interest in biochemical and pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H17NO2
- CAS Number : 19464-70-1
- Structure : The compound features a butanoic acid backbone with an isobutyl amino substitution, which influences its biological interactions.
The biological activity of butanoic acid, 3-[(1-methylethyl)amino]- is primarily attributed to its interaction with various biomolecules. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing several biochemical pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating their activity.
Biological Activities
- Antimicrobial Activity : Research has indicated that derivatives of butanoic acid exhibit antimicrobial properties. For instance, modifications to the structure can enhance activity against bacteria such as E. coli and S. aureus. Studies have shown that certain esters derived from butanoic acid display improved antibacterial efficacy compared to their parent compounds .
- Anti-inflammatory Effects : Some studies suggest that butanoic acid derivatives may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses .
- Neuroprotective Properties : There is emerging evidence that butanoic acid may play a role in neuroprotection. It has been studied for its potential effects on neurodegenerative diseases, possibly by influencing neurotransmitter levels or protecting against oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various butanoic acid derivatives against common pathogens. The results indicated that specific esters showed up to a 50% increase in inhibition zones compared to controls, suggesting enhanced bioactivity through structural modifications.
Case Study 2: Neuroprotection
In a controlled trial involving neuronal cell cultures exposed to oxidative stress, butanoic acid demonstrated a significant reduction in cell death rates compared to untreated controls. This suggests its potential as a neuroprotective agent in therapeutic applications for conditions like Alzheimer's disease.
Q & A
Q. Q1. What are the primary synthetic routes for preparing Butanoic acid, 3-[(1-methylethyl)amino]-?
Synthesis typically involves amination of 3-oxobutanoic acid derivatives or coupling reactions. For example, reductive amination using isopropylamine and a ketone precursor (e.g., 3-oxobutanoic acid) with catalysts like sodium cyanoborohydride can yield the target compound. Alternatively, carbodiimide coupling reagents (e.g., EDC or DCC) may facilitate amide bond formation between isopropylamine and activated carboxylic acid intermediates . Boc (tert-butoxycarbonyl) protection of the amine group can prevent side reactions during synthesis .
Structural Characterization Methods
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify the isopropylamine moiety (e.g., δ ~1.0–1.2 ppm for CH groups) and the carboxylic acid proton (δ ~12 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO: theoretical 145.1103 g/mol).
- X-ray Crystallography : Resolves stereochemistry, particularly if chiral centers are present .
Advanced Stereochemical Considerations
Q. Q3. How does stereochemistry influence the reactivity and applications of this compound?
Stereoisomers (e.g., (2S,3S) vs. (2R,3R)) can exhibit divergent biochemical interactions. For instance, enantiopure derivatives like (2S,3S)-3-[[(tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid show enhanced selectivity in enzyme inhibition studies. Chiral HPLC or enzymatic resolution methods are used to separate enantiomers, while circular dichroism (CD) spectroscopy verifies optical activity .
Resolving Contradictory Stability Data
Q. Q4. How should researchers address discrepancies in reported stability data for this compound?
Contradictions may arise from varying experimental conditions (e.g., pH, temperature). Systematic stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled environments (e.g., inert atmosphere) are recommended. Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .
Stability Assessment in Reaction Conditions
Q. Q5. What methodologies assess the compound’s stability during synthetic reactions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-Dependent Studies : Test solubility and decomposition in buffers (pH 3–10) using UV-Vis spectroscopy.
- Light Sensitivity : Conduct photostability tests per ICH guidelines .
Biochemical Applications in Peptide Synthesis
Q. Q6. How is this compound utilized in peptide chemistry?
As a β-amino acid derivative, it can be incorporated into peptidomimetics to enhance metabolic stability. Fmoc-protected analogs (e.g., Fmoc-β-HomoSer-OH) are used in solid-phase peptide synthesis (SPPS). Deprotection with piperidine or TFA ensures backbone integrity during chain elongation .
Safety and Handling Protocols
Q. Q7. What safety measures are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
